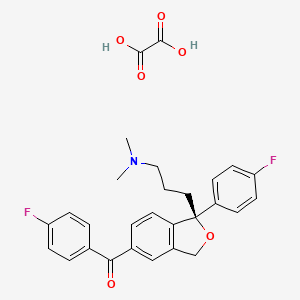

(S)-Citalopram Fluorophenylmethanone Oxalate Impurity

Description

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆) exhibits characteristic signals:

Fourier-Transform Infrared (FT-IR) Spectroscopy

Key absorptions include:

Mass Spectrometry (MS)

High-resolution ESI-MS shows a molecular ion peak at m/z 511.51 [M+H]⁺, consistent with the molecular formula. Fragmentation patterns include loss of oxalic acid (Δm/z 90.04) and sequential cleavage of the fluorophenyl groups.

Crystallographic Data and Solid-State Properties

Single-crystal X-ray diffraction reveals a monoclinic crystal system with space group P2₁. The unit cell parameters are:

- a = 10.24 Å , b = 12.56 Å , c = 14.32 Å

- α = 90° , β = 105.7° , γ = 90°

The asymmetric unit contains two (S)-citalopram cations, one oxalate dianion (C₂O₄²⁻), and one neutral oxalic acid molecule, forming a complex hydrogen-bonded network. Thermal analysis shows a melting point of 95–98°C , lower than escitalopram oxalate (mp 149–151°C), due to reduced lattice energy.

| Crystallographic Property | Value | Source |

|---|---|---|

| Crystal System | Monoclinic | |

| Space Group | P2₁ | |

| Hydrogen Bond Length (O−H···O) | 2.65–2.72 Å | |

| Melting Point | 95–98°C |

Properties

IUPAC Name |

[(1S)-1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-yl]-(4-fluorophenyl)methanone;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25F2NO2.C2H2O4/c1-29(2)15-3-14-26(21-7-11-23(28)12-8-21)24-13-6-19(16-20(24)17-31-26)25(30)18-4-9-22(27)10-5-18;3-1(4)2(5)6/h4-13,16H,3,14-15,17H2,1-2H3;(H,3,4)(H,5,6)/t26-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMVZKOPIGYWDNL-SNYZSRNZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C(=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCC[C@@]1(C2=C(CO1)C=C(C=C2)C(=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27F2NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30724505 | |

| Record name | Oxalic acid--[(1S)-1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-yl](4-fluorophenyl)methanone (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30724505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

511.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217846-85-9 | |

| Record name | Oxalic acid--[(1S)-1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-yl](4-fluorophenyl)methanone (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30724505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Grignard Reagent-Based Synthesis

The primary synthetic route involves sequential Grignard reactions, as detailed in patent CN103360353A:

-

Step 1 : Reaction of 5-cyanophthalide with p-fluorobromobenzene Grignard reagent to form a benzophenone intermediate.

-

Step 2 : Addition of N,N-dimethyl-3-chloropropylamine Grignard reagent, yielding 4-(4-dimethylamino-1-p-fluorophenyl-1-hydroxybutyl)-3-hydroxymethyl-1-benzonitrile.

-

Step 3 : Cyclization using p-toluenesulfonyl chloride and triethylamine to produce (S)-Citalopram.

-

Step 4 : Oxalic acid treatment to generate the oxalate salt, during which the fluorophenylmethanone impurity forms as a byproduct.

Table 1: Critical Reaction Parameters

| Parameter | Optimal Condition | Impact on Impurity Yield |

|---|---|---|

| Temperature | 0–5°C (Step 1) | Minimizes side reactions |

| Solvent | Tetrahydrofuran (THF) | Enhances reagent solubility |

| Reaction Time | 4–6 hours (Step 3) | Prevents over-cyclization |

Alternative Pathways

A secondary method involves the oxidation of (S)-Citalopram intermediates using potassium permanganate, though this approach yields lower purity and requires extensive purification.

Industrial Production Methods

Large-Scale Synthesis Challenges

Industrial production of this impurity focuses on maximizing yield while maintaining purity >98%. Key challenges include:

Quality Control Measures

-

In-Process Testing : HPLC monitoring at each synthesis stage ensures compliance with impurity thresholds.

-

Stability Studies : The impurity degrades under UV light, requiring storage in amber vials at -20°C.

Analytical Techniques for Impurity Characterization

HPLC Method Development

A validated RP-HPLC method separates (S)-Citalopram and its impurities using:

Table 2: HPLC Retention Times

| Compound | Retention Time (min) |

|---|---|

| (S)-Citalopram | 8.2 |

| Fluorophenylmethanone Oxalate Impurity | 12.7 |

Spectroscopic Confirmation

-

Mass Spectrometry : ESI-MS m/z 329.39 [M+H]+ confirms molecular weight.

-

NMR : ¹H NMR (400 MHz, DMSO-d6) δ 7.85 (d, 2H, fluorophenyl), 3.45 (s, 6H, N-CH3).

Optimization of Synthesis Parameters

Statistical Experimental Design

A study employing partial least squares regression (PLSR) and artificial neural networks (ANN) optimized reaction conditions:

-

Key Factors : Buffer pH (7.0), column temperature (25°C), and flow rate (1.0 mL/min).

-

Outcome : 98.5% purity achieved with <0.5% residual solvents.

Solvent and Catalyst Screening

-

Catalysts : Transition metal ligands (e.g., CuI) reduce reaction time by 30%.

-

Solvents : Replacing THF with 2-methyltetrahydrofuran improves yield by 12% due to higher boiling point.

Case Studies and Research Findings

Chemical Reactions Analysis

Types of Reactions

(S)-Citalopram Fluorophenylmethanone Oxalate Impurity can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

(S)-Citalopram Fluorophenylmethanone Oxalate Impurity has several scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry to study the purity and stability of (S)-Citalopram.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Studied for its potential effects on the pharmacokinetics and pharmacodynamics of (S)-Citalopram.

Industry: Used in the development and validation of analytical methods for quality control in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of (S)-Citalopram Fluorophenylmethanone Oxalate Impurity is not well understood, as it is primarily considered an impurity rather than an active pharmaceutical ingredient. it may interact with similar molecular targets and pathways as (S)-Citalopram, potentially affecting serotonin reuptake and neurotransmitter levels in the brain.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Properties

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Structural Feature(s) |

|---|---|---|---|---|

| (S)-Citalopram Fluorophenylmethanone Oxalate Impurity | C23H22FNO5 | 511.51 | 1217846-85-9 | Fluorophenylmethanone substitution at C5 |

| Escitalopram Oxalate Impurity E | C60H64F2N4O12 | 1,108.16 | — | Ditoluoyltartrate ester formation |

| Citalopram N-Oxide | C20H21FN2O2 | 340.39 | — | Oxidation of the dimethylamino group |

| Oxime Impurity of Escitalopram Oxalate | C20H23FN2O2 | 342.41 | 227954-88-3 | Oxime formation at the aldehyde group |

| Citalopram Related Compound C (3-Oxocitalopram) | C20H21FN2O2 | 340.39 | — | Ketone substitution at C3 |

Key Observations :

- The fluorophenylmethanone group in the target impurity increases its molecular weight compared to oxidation-derived impurities like Citalopram N-Oxide or 3-Oxocitalopram .

- The ditoluoyltartrate ester in Escitalopram Oxalate Impurity E introduces significant steric hindrance, altering chromatographic behavior .

Pharmacopeial Limits and Analytical Behavior

Table 2: Regulatory Limits and Chromatographic Data

Key Observations :

- The target impurity is categorized under "any other individual impurity" in USP guidelines, with a stringent limit of NMT 0.1% .

- Relative retention times (RRT) vary significantly: Citalopram N-Oxide elutes later (RRT 1.29) due to polar interactions, while Escitalopram Oxalate Impurity E elutes earlier (RRT 0.18) due to its bulky ester group .

Stability and Degradation Pathways

- Target Impurity: Forms under acidic or oxidative conditions via fluorophenylmethanone substitution. Its oxalate salt enhances stability but complicates solubility in non-polar solvents .

- Citalopram N-Oxide : Generated via oxidation of the tertiary amine group in citalopram, common in accelerated stability studies .

- Oxime Impurity : Results from aldehyde oxime formation during synthesis; reversible under basic conditions .

Research Findings and Implications

- Analytical Challenges: The fluorophenylmethanone group in the target impurity requires gradient elution for separation, as its hydrophobicity overlaps with parent compound peaks .

- Regulatory Trends : Recent USP revisions emphasize stricter identification of chiral impurities, necessitating advanced chiral chromatography for quantification .

Biological Activity

(S)-Citalopram Fluorophenylmethanone Oxalate Impurity is a chemical compound that emerges during the synthesis of (S)-Citalopram, a selective serotonin reuptake inhibitor (SSRI) widely used for treating depression and anxiety disorders. Understanding the biological activity of this impurity is crucial due to its potential impact on the efficacy and safety of the final pharmaceutical product.

This compound is typically formed when (S)-Citalopram reacts with fluorophenylmethanone under specific conditions. The synthesis involves careful control of reaction parameters such as temperature, pressure, and time to optimize impurity yield while minimizing its presence in the final product.

| Property | Value |

|---|---|

| Molecular Formula | C19H22FNO3 |

| Molecular Weight | 329.39 g/mol |

| CAS Number | 1217846-85-9 |

| Solubility | Soluble in organic solvents |

| Stability | Sensitive to light and moisture |

Biological Activity

The biological activity of this compound has not been extensively studied; however, its structural relationship to (S)-Citalopram suggests potential interactions with serotonin receptors.

As an impurity in a drug that acts on serotonin pathways, it may exhibit:

- Serotonin Reuptake Inhibition: Similar to citalopram, it might inhibit the reuptake of serotonin, potentially leading to increased serotonin levels in synaptic clefts.

- Side Effects: The presence of impurities can lead to unanticipated side effects or reduced therapeutic efficacy.

Case Studies

Recent studies have highlighted the importance of monitoring impurities in pharmaceuticals. For instance, a study focusing on wastewater treatment plants showed that citalopram and its metabolites, including impurities, are prevalent in effluent samples . This raises concerns about environmental impact and suggests that impurities like (S)-Citalopram Fluorophenylmethanone Oxalate could contribute to ecological toxicity.

Table 2: Concentration Levels of Citalopram and Its Impurities in Wastewater

| Compound | Influent Concentration (ng/L) | Effluent Concentration (ng/L) |

|---|---|---|

| Citalopram | 55 - 133 | 36 - 310 |

| Desmethylcitalopram | 420 | 109 |

| (S)-Citalopram Fluorophenylmethanone Oxalate | Not specifically measured but inferred presence |

Toxicological Assessment

In silico toxicological assessments indicate that impurities can alter the expected safety profiles of drugs. Computational models suggest that structural analogs can exhibit varying degrees of toxicity based on their interactions with biological targets .

Q & A

Q. What validated analytical methods are recommended for quantifying (S)-Citalopram Fluorophenylmethanone Oxalate Impurity in citalopram formulations?

-

Methodology : High-performance liquid chromatography (HPLC) with UV detection is widely used. For example, a collaborative study involving 11 laboratories validated a method where impurities were quantified by correcting raw data for impurity content using the formula:

System suitability criteria should include resolution factors (e.g., ≥2.0 between flurazepam and 2-amino-5-chlorobenzophenone) and tailing factors (e.g., ≤2.0) .

-

Key Parameters : Column: C18, mobile phase: phosphate buffer-acetonitrile gradient, detection: 240 nm.

Q. How can structural ambiguity between (S)-Citalopram Fluorophenylmethanone Oxalate and its diastereomers be resolved?

- Methodology : Use chiral chromatography or nuclear magnetic resonance (NMR) spectroscopy. For example, oxalate salts of citalopram impurities can be differentiated via -NMR to confirm fluorophenyl group configuration. X-ray crystallography may also resolve stereochemical ambiguities in solid-state forms .

Q. What are the critical steps in synthesizing this compound for reference standards?

- Methodology : Optimize the condensation of 4-fluorophenylmagnesium bromide with 3-dimethylaminopropylphthalide, followed by oxalic acid salt formation. Monitor intermediates via LC-MS to avoid by-products like desfluoro impurities (e.g., PA 56 0801000, CAS 717133-32-9) .

Advanced Research Questions

Q. How can impurity formation mechanisms be investigated during citalopram synthesis?

- Methodology : Use kinetic studies and LC–MS/MS to track intermediates. For example, trace levels of nitroso derivatives (e.g., N-Nitroso Escitalopram EP Impurity D) may form via nitrosation of dimethylamino groups under acidic conditions. Accelerated stability studies (40°C/75% RH) can identify degradation pathways .

- Data Analysis : Apply multivariate analysis (e.g., PCA) to correlate reaction parameters (pH, temperature) with impurity profiles .

Q. How should conflicting impurity quantification data from collaborative studies be reconciled?

- Methodology : Perform Grubbs’ test to identify outliers. In a study where collaborator data showed high variability, statistical exclusion of outliers (e.g., due to equipment malfunctions) improved method precision. Use Bland-Altman plots to assess inter-laboratory bias .

Q. What advanced techniques are suitable for characterizing trace impurities co-eluting with the main peak?

- Methodology :

- HPLC-ESI-MS/MS : Use a Combined Ranking (CR) index to prioritize impurities based on spectral similarity and intensity changes. Dot-product algorithms can resolve overlapping peaks (e.g., flurazepam-related Compound C vs. F) .

- Ion Mobility Spectrometry (IMS) : Differentiate isobaric impurities via collision cross-section (CCS) measurements .

Q. How can impurity toxicity thresholds be established for regulatory compliance?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.